Ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with an ethyl ester group and a thiophen-3-ylmethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . Thiophene derivatives, on the other hand, are recognized for their diverse biological activities and applications in material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable piperidine precursor.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to modulate biological pathways . The thiophene ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-3-carboxylate: Lacks the thiophen-3-ylmethyl group, resulting in different biological activities.
Thiophene-3-carboxylate derivatives: Lack the piperidine ring, affecting their pharmacological properties.
The uniqueness of this compound lies in the combination of the piperidine and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-5-3-4-7-14(12)9-11-6-8-17-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSSQJGGBISDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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